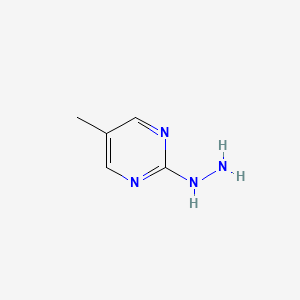
2-Hydrazinyl-5-methylpyrimidine
Übersicht
Beschreibung
2-Hydrazinyl-5-methylpyrimidine, also known as HMP, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. HMP has been extensively studied for its unique chemical properties and its potential role in the development of new drugs, catalysts, and materials.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
2-HMP, as a pyrimidine derivative, has been explored for its potential in antimicrobial treatments. Pyrimidines are known to interfere with the synthesis of nucleic acids, which is crucial for the growth and multiplication of microbes . The hydrazinyl group in 2-HMP could be leveraged to design novel antimicrobial agents that target resistant strains of bacteria and other pathogens.
Anticancer Therapeutics
The structural diversity of pyrimidine allows it to be a core structure in anticancer drugs. 2-HMP could be utilized to develop targeted therapies that disrupt cancer cell proliferation. Its ability to bind with various biological targets presents opportunities for creating drugs with high specificity and reduced side effects .
CNS-Active Agents
Central nervous system (CNS) disorders require drugs that can cross the blood-brain barrier. 2-HMP’s small molecular size and the presence of nitrogen atoms might facilitate its passage through the barrier, making it a potential candidate for treating neurological disorders .
Anti-Inflammatory and Analgesic
Inflammation and pain are common symptoms of various diseases. 2-HMP could be modified to enhance its anti-inflammatory and analgesic properties. Research into pyrimidine derivatives has shown promise in this area, suggesting that 2-HMP could contribute to new pain management solutions .
Antiviral Agents
Viruses utilize the host’s cellular machinery to replicate, and disrupting this process is key to antiviral therapy. 2-HMP’s pyrimidine ring could mimic nucleotides, potentially inhibiting viral replication. This application is particularly relevant in the context of emerging viral diseases .
Antidiabetic Drugs
Diabetes mellitus is a chronic condition that requires lifelong management. Pyrimidine derivatives have been investigated for their potential in regulating blood sugar levels. 2-HMP could be part of a new class of antidiabetic drugs that offer better control with fewer side effects .
Material Science
The reactivity of the hydrazinyl group in 2-HMP makes it a candidate for creating advanced materials. Its potential applications include organic electronics, where it could be used to synthesize conductive polymers or as a building block for organic light-emitting diodes (OLEDs).
Catalysis
In chemical synthesis, catalysts are essential for facilitating reactions. 2-HMP could be used to develop new catalysts that are more efficient and selective. Its unique structure allows for the possibility of creating catalysts that can be used in a variety of organic transformations.
Eigenschaften
IUPAC Name |
(5-methylpyrimidin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-4-2-7-5(9-6)8-3-4/h2-3H,6H2,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHHWFFXJFZUTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinyl-5-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B1419640.png)
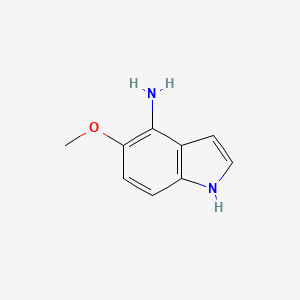

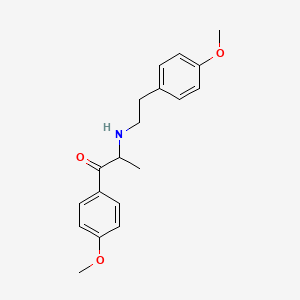

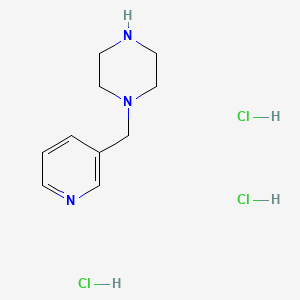

![N-[(2Z)-2-(1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)ethyl]propanamide](/img/structure/B1419649.png)



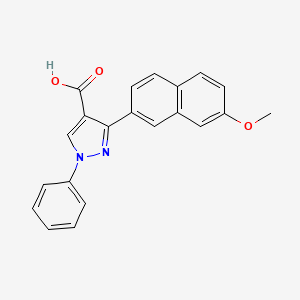
![(1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1419658.png)
